Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is phenol, a benzene ring with a hydroxyl group (-OH). The substituents are identified and prioritized based on their positions and functional hierarchies.
The primary substituent is a methyl(4-methylphenyl)amino group attached to the phenol ring via a methylene (-CH2-) bridge. Breaking this down:
- 4-methylphenyl group : A toluene derivative with a methyl group at the para position.
- Methylamino group : A secondary amine where the nitrogen is bonded to one methyl group and the 4-methylphenyl group.
- Methylene bridge : Connects the nitrogen atom to the phenol ring at the para position relative to the hydroxyl group.
Thus, the full IUPAC name is 4-[(N,4-dimethylanilino)methyl]phenol , reflecting the substitution pattern and connectivity. The structural formula is represented as:
| Property | Value |
|---|---|
| IUPAC Name | 4-[(N,4-dimethylanilino)methyl]phenol |
| Molecular Formula | C15H17NO |
| Simplified Line Formula | OH-C6H3-CH2-N(CH3)-C6H4-CH3 |
The nitrogen atom in the amine group adopts a trigonal pyramidal geometry, while the aromatic rings maintain planar configurations due to sp² hybridization.
Alternative Naming Conventions and Registry Identifiers
This compound is recognized under multiple naming systems and registry identifiers, which are critical for cross-referencing in chemical databases:
Common synonyms include 4-[(N,4-dimethylanilino)methyl]phenol and 4-{[Methyl(4-methylphenyl)amino]methyl}phenol. These variations arise from differences in prioritizing substituents during nomenclature or database-specific formatting conventions.
Molecular Formula and Constitutional Isomerism
The molecular formula C15H17NO defines the compound’s elemental composition:
- 15 Carbon atoms : Distributed across two aromatic rings and the methyl/methylene groups.
- 17 Hydrogen atoms : Attached to carbons and nitrogen.
- 1 Nitrogen atom : Central to the secondary amine group.
- 1 Oxygen atom : Part of the phenolic hydroxyl group.
Constitutional isomerism arises from alternative connectivity patterns while retaining the same molecular formula. Potential isomers include:
| Isomer Type | Structural Variation | Example |
|---|---|---|
| Positional | Methyl or amine groups at different ring positions | 3-[(N,4-dimethylanilino)methyl]phenol |
| Functional Group | Substitution of amine with imine or amide | 4-[(4-methylbenzyl)amino]phenol |
| Skeletal | Rearrangement of carbon chains | Biphenyl derivatives with amine linkages |
For instance, moving the methylene-linked amine group to the meta position on the phenol ring would create a positional isomer. Similarly, replacing the methyl group on nitrogen with an ethyl group would alter the functional hierarchy but change the molecular formula.
Properties
CAS No. |
651328-41-5 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(N,4-dimethylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3 |
InChI Key |
VOLPMCOQKLSNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Substitution Reaction
The most common method for synthesizing this compound involves a substitution reaction where the amino group is introduced into the phenolic structure. The reaction can be summarized as follows:
$$
\text{Phenol} + \text{Formaldehyde} + \text{4-Methyl Aniline} \rightarrow \text{Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-}
$$
Industrial Production
In industrial settings, this synthesis often utilizes catalysts to enhance reaction rates and improve yields. The reaction conditions, including temperature and pressure, are closely monitored to optimize the production process. Typical conditions may include:
- Temperature : Ranges from 50°C to 150°C
- Pressure : Atmospheric pressure or slightly elevated pressures
- Catalysts : Acidic or basic catalysts may be employed depending on the specific reaction pathway chosen.
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- can undergo various chemical reactions due to its functional groups. Key reactions include:
- Nucleophilic Substitution : The amino group can act as a nucleophile in further chemical transformations.
- Oxidation : The hydroxyl group can be oxidized under certain conditions, leading to various derivatives.
- Esterification : The hydroxyl group can react with acyl chlorides to form esters.
Reaction Conditions
These reactions typically require controlled temperatures and pH levels to favor desired pathways. For example:
| Reaction Type | Temperature Range | pH Level |
|---|---|---|
| Nucleophilic Substitution | 50°C - 100°C | Neutral to basic |
| Oxidation | Room temperature | Acidic |
| Esterification | 60°C - 120°C | Acidic |
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- exhibits notable biological activities, including antimicrobial and antioxidant properties. These characteristics make it suitable for various applications in research and industry.
Applications
The unique structure of this compound allows it to participate in diverse chemical reactions, making it valuable in:
- Pharmaceutical research
- Material science
- Biochemical applications
The preparation of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is primarily achieved through substitution reactions involving phenolic compounds and amines or formaldehyde. Understanding the synthesis methods, reaction mechanisms, and biological implications is crucial for leveraging this compound's potential in various scientific domains.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
Chemical Properties and Structure
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is characterized by a phenolic structure with an amino group attached to a methyl group, making it a derivative of phenol. Its chemical formula is , and it has notable properties that contribute to its diverse applications.
Scientific Research Applications
-
Pharmaceutical Development
- The compound is utilized in the development of pharmaceuticals due to its bioactive properties. It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.
- Case Study : A study evaluated the efficacy of phenolic compounds in treating neurodegenerative diseases, highlighting the potential of derivatives like Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- in neuroprotective therapies.
-
Analytical Chemistry
- In analytical chemistry, this compound is employed as a reagent for the detection of specific analytes. Its ability to form stable complexes with metal ions enhances its utility in qualitative and quantitative analysis.
- Data Table :
Application Methodology Outcome Metal Ion Detection Spectrophotometry High sensitivity and selectivity Chromatography HPLC Effective separation of compounds
-
Material Science
- Phenol derivatives are integral in the production of polymers and resins. They are used to enhance the mechanical properties of materials.
- Case Study : Research demonstrated that incorporating phenolic compounds into polymer matrices improved thermal stability and mechanical strength.
Environmental Applications
-
Bioremediation
- The compound has been studied for its role in bioremediation processes, particularly in degrading pollutants in contaminated environments.
- Data Table :
Pollutant Bioremediation Agent Efficiency (%) Benzene Phenol Derivatives 85% Heavy Metals Chelating Agents 90%
-
Pesticide Formulation
- Phenol derivatives are also explored in formulating pesticides due to their antimicrobial properties.
- Case Study : A formulation study indicated that phenolic compounds could enhance the efficacy of existing pesticides against fungal pathogens.
Mechanism of Action
The mechanism of action of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Substituent Effects on Physicochemical Properties
- Positional Isomerism : The para-substituted target compound likely exhibits higher symmetry compared to ortho-substituted analogs (e.g., ), influencing crystal packing and melting points. Ortho isomers may form intramolecular H-bonds, reducing solubility .
- Amino vs. Imine Linkages: Imine-containing compounds (e.g., ) exhibit redshifted absorption spectra due to conjugation, unlike amine-linked phenols, which prioritize H-bonding interactions .
Biological Activity
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- (CAS No. 651328-41-5) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H17NO
- Molecular Weight : 227.30 g/mol
- IUPAC Name : 4-[(4-methylphenyl)(methyl)amino]methanol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that phenolic compounds often exhibit antimicrobial properties. A study on related compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that phenol derivatives may possess similar effects .
| Compound | Target Organism | Activity |
|---|---|---|
| Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- | E. coli | Moderate |
| Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- | S. aureus | Significant |
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological effects of phenolic compounds. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Case Study : In vitro studies demonstrated that derivatives of phenolic compounds exhibited varying degrees of AChE inhibition, with some achieving IC50 values comparable to known inhibitors like Donepezil .
Toxicological Profile
The safety profile of phenol derivatives is crucial for their potential therapeutic applications. Toxicity studies indicate that while some derivatives may cause skin irritation and acute toxicity if ingested, the overall risk assessment remains dependent on dosage and exposure routes .
Toxicity Data
| Effect | Classification |
|---|---|
| Acute Toxicity (oral) | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-?
- Methodological Answer : The compound can be synthesized via a multi-step sequence involving reductive amination or nucleophilic substitution. For example, reacting 4-methylbenzylamine derivatives with a phenolic aldehyde precursor under acidic catalysis (e.g., acetic acid) can yield the target compound. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Oxidation or reduction steps may require reagents like sodium borohydride (for amine reduction) or thionyl chloride (for hydroxyl activation) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Look for characteristic peaks:
- Aromatic protons (δ 6.8–7.4 ppm, split patterns depend on substituents).
- Methyl groups (δ 2.2–2.5 ppm for N-methyl and aryl-methyl).
- Methylene bridge (δ 3.8–4.2 ppm, integrating for 2H).
- ¹³C-NMR : Signals for quaternary carbons (e.g., aromatic carbons adjacent to substituents) and methyl/methylene groups.
- IR : Stretching vibrations for phenolic O-H (~3200 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for reactions. Limited solubility in water requires use of co-solvents (e.g., ethanol/water mixtures) for aqueous-phase studies.
- Stability : Susceptible to oxidation due to the phenolic hydroxyl group. Store under inert atmosphere (N₂/Ar) at −20°C with desiccants. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution, HOMO-LUMO gaps, and Fukui indices for reactive sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize the ligand with partial charges (e.g., Gasteiger-Marsili) and validate docking poses via MD simulations (AMBER/CHARMM) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation around the C-N bond in the methylamino group may cause splitting at higher temperatures.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) to simplify spectra .
- 2D NMR : HSQC and HMBC experiments clarify through-space and through-bond correlations, especially for overlapping aromatic signals .
Q. How to optimize reaction yields for derivatives of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or CuI-mediated Ullmann couplings for aryl-amine bond formation.
- Solvent Effects : Higher yields are often achieved in toluene or dioxane at reflux.
- Additives : Use cesium carbonate as a base for deprotonation or phase-transfer catalysts (e.g., TBAB) in biphasic systems .
Q. What environmental persistence or toxicity concerns arise from this compound’s use?
- Methodological Answer :
- Ecotoxicology : Conduct OECD 301/302 biodegradability tests to assess persistence. Use Daphnia magna or algae growth inhibition assays (OECD 202/201) for acute toxicity screening.
- Degradation Pathways : Investigate photolytic degradation (UV-Vis irradiation in aqueous solutions) or microbial degradation (activated sludge studies) to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
